5-Ethoxy-2-fluoro-4-methoxybenzaldehyde
Overview
Description
5-Ethoxy-2-fluoro-4-methoxybenzaldehyde: is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde typically involves the introduction of ethoxy, fluoro, and methoxy groups onto a benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde is treated with ethoxy and methoxy reagents under controlled conditions to introduce the respective groups. The fluoro group can be introduced via halogenation reactions using fluorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 5-Ethoxy-2-fluoro-4-methoxybenzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 5-Ethoxy-2-fluoro-4-methoxybenzoic acid.
Reduction: 5-Ethoxy-2-fluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated and methoxylated aromatic compounds on biological systems. It may also be used in the development of fluorescent probes or imaging agents.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The presence of ethoxy, fluoro, and methoxy groups can influence its reactivity and binding affinity, leading to specific biological outcomes.
Comparison with Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.
4-Ethoxy-2-fluorobenzaldehyde: Similar structure but lacks the methoxy group.
2-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.
Uniqueness: 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is unique due to the presence of all three substituents (ethoxy, fluoro, and methoxy) on the benzene ring. This combination of groups imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-ethoxy-2-fluoro-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTWCKBXVAXGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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